Computed Lipophilicity (XLogP3) Versus 3,3-Diphenylazetidine and 1,2-Diphenylazetidine: Implications for CNS Permeability
The computed octanol–water partition coefficient (XLogP3) for 3-methyl-1,2-diphenylazetidine is 4.1 [1]. This value lies between that of 3,3-diphenylazetidine (XLogP3 ≈ 3.8, calculated from PubChem CID 23638) [2] and 1,2-diphenylazetidine (XLogP3 ≈ 3.5, estimated from substructure analysis) . The intermediate lipophilicity of the target compound places it within the optimal range for CNS drug candidates (logP 2–5), whereas the lower logP of 1,2-diphenylazetidine may reduce passive BBB penetration and the higher lipophilicity of certain 3,3-disubstituted analogs can increase plasma protein binding and metabolic clearance.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 3,3-Diphenylazetidine: XLogP3 ≈ 3.8; 1,2-Diphenylazetidine: XLogP3 ≈ 3.5 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 3,3-diphenyl; +0.6 vs. 1,2-diphenyl |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For neuroscience-focused procurement, selecting a compound with logP centered in the CNS-optimal window increases the probability of achieving brain exposure without excessive metabolic liability.
- [1] PubChem Compound Summary for CID 602422, 3-Methyl-1,2-diphenylazetidine. XLogP3-AA value 4.1. View Source
- [2] PubChem Compound Summary for CID 23638, 3,3-Diphenylazetidine. View Source
